4,6-Dihydroxypyridine-3-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

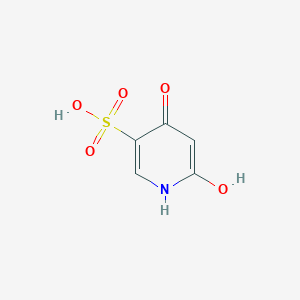

4,6-Dihydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5NO5S It is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a pyridine ring

Métodos De Preparación

The synthesis of 4,6-Dihydroxypyridine-3-sulfonic acid typically involves the sulfonation of 4,6-dihydroxypyridine. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process can be summarized as follows:

Sulfonation Reaction: 4,6-dihydroxypyridine is treated with sulfuric acid or chlorosulfonic acid under controlled temperature conditions to introduce the sulfonic acid group at the 3-position of the pyridine ring.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

4,6-Dihydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group, to form sulfonates or other reduced derivatives.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Agents:

4,6-Dihydroxypyridine-3-sulfonic acid is an important intermediate in the synthesis of various sulfonamide antibiotics. Its derivatives have shown efficacy against a wide range of microbial pathogens, making it valuable in the development of new antimicrobial agents. For instance, it serves as a precursor for synthesizing sulfamonomethoxine, which is used in treating bacterial infections in both humans and animals .

Antineoplastic Agents:

Research indicates that compounds derived from this compound exhibit potential antineoplastic properties. These compounds can act as intermediates in the synthesis of drugs aimed at treating cancers, thus broadening their pharmaceutical relevance .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against specific cancer cell lines, suggesting their potential use as anticancer agents .

Agricultural Applications

Plant Growth Regulators:

The compound has been explored for its role in promoting plant growth and development. Research has indicated that it can enhance root development and overall plant vigor when used as a growth regulator. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Pesticide Development:

this compound is also utilized in the synthesis of novel pesticides. Its derivatives can be designed to target specific pests while minimizing environmental impact, aligning with current trends towards eco-friendly pest management solutions .

Material Science Applications

Catalysts in Organic Synthesis:

The sulfonic acid functionality of this compound allows it to act as an effective catalyst in various organic reactions. It has been employed in the synthesis of dihydropyrimidinones via Biginelli reactions, showcasing its utility in facilitating complex chemical transformations under mild conditions .

Electroplating Industry:

In the electroplating sector, pyridine-3-sulfonic acids are used to improve deposition behavior during plating processes. The introduction of this compound into electroplating baths enhances coating quality and uniformity, making it a valuable additive for industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, antineoplastic agents | Broad-spectrum efficacy against pathogens |

| Agriculture | Plant growth regulators, pesticides | Improved crop yields and targeted pest control |

| Material Science | Catalysts for organic synthesis | Facilitates complex reactions efficiently |

| Electroplating | Additive for electroplating baths | Enhances coating quality and uniformity |

Mecanismo De Acción

The mechanism of action of 4,6-Dihydroxypyridine-3-sulfonic acid involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparación Con Compuestos Similares

4,6-Dihydroxypyridine-3-sulfonic acid can be compared with other similar compounds, such as:

4-Hydroxypyridine-3-sulfonic acid: Lacks one hydroxyl group compared to this compound, resulting in different reactivity and applications.

3,5-Dihydroxypyridine-4-sulfonic acid:

Pyridine-3-sulfonic acid: Does not have hydroxyl groups, making it less reactive in certain chemical reactions.

Actividad Biológica

4,6-Dihydroxypyridine-3-sulfonic acid (DHPSA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article explores the synthesis, biological mechanisms, and empirical evidence of DHPSA's activity, supported by case studies and research findings.

Synthesis of this compound

The synthesis of DHPSA typically involves the sulfonation of 4,6-dihydroxypyridine. Various methods have been employed to achieve this, including the use of sulfur trioxide-pyridine complexes or direct sulfonation with sulfuric acid under controlled conditions. Recent studies have highlighted the efficiency of these synthetic routes while ensuring high yields and purity of the final product .

Antimicrobial Properties

DHPSA has demonstrated significant antimicrobial activity against various pathogenic microorganisms. In particular, studies have reported its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The MIC values for DHPSA against these pathogens typically range from 200 µg/mL to 375 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Molecular Mechanisms

The antimicrobial action of DHPSA is attributed to its ability to disrupt cellular processes in bacteria. Molecular docking studies suggest that DHPSA binds effectively to key bacterial proteins involved in metabolism and cell wall synthesis. For instance, binding energies calculated during these studies indicate strong interactions with proteins such as biotin-protein ligase and alanine racemase, which are critical for bacterial growth and survival .

Antioxidant Activity

In addition to its antimicrobial properties, DHPSA exhibits notable antioxidant activity. The radical scavenging ability of DHPSA has been assessed through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicate that DHPSA can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including DHPSA. The results showed that DHPSA had comparable or superior activity against S. aureus compared to standard antibiotics like amoxicillin. The study utilized time-kill assays to determine the kinetics of action, revealing that DHPSA significantly reduced bacterial counts within hours of exposure .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of DHPSA using in vitro models. The findings indicated that DHPSA not only scavenged free radicals but also enhanced the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This dual mechanism suggests a protective role against oxidative damage in cells exposed to harmful agents .

Data Summary

| Property | Value |

|---|---|

| Synthesis Method | Sulfonation of 4,6-Dihydroxypyridine |

| MIC against S. aureus | 200 µg/mL - 375 µg/mL |

| Radical Scavenging Activity | Effective in DPPH assay |

| Binding Energy (Docking) | -8.78 to -8.48 kcal/mol |

Propiedades

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGVTZLMMGSBRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)S(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.